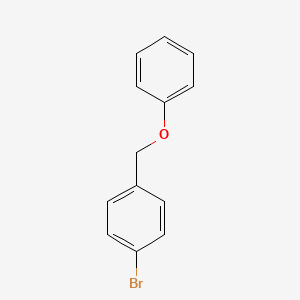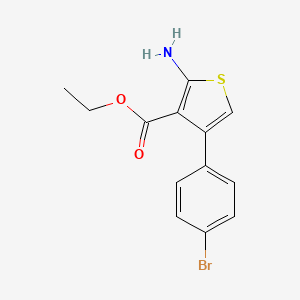![molecular formula C12H14BrNO4S B1270356 1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid CAS No. 203519-01-1](/img/structure/B1270356.png)
1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to “1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid” often involves multiple steps, starting from basic organic acids, esters, or amides. These compounds are synthesized through a series of reactions, including esterification, amidation, and sulfonylation, leading to the desired sulfonyl piperidine derivatives. For example, the synthesis of similar sulfonamides involves converting organic acids into corresponding esters, hydrazides, and oxadiazole derivatives, followed by coupling with bromomethyl phenyl sulfonyl piperidine in the presence of DMF and sodium hydride (Khalid et al., 2016).
Applications De Recherche Scientifique
-
Pharmaceutical Industry
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
-
Antimicrobial and Antiproliferative Agents
- In a study, novel compounds were designed and synthesized, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety .
- These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .
- The new compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus .
- The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one for developing novel antimicrobial agents to fight Gram-positive pathogens, and particularly Enterococcus faecium biofilm-associated infections .
-
Electrophilic Aromatic Substitution
- This is a common reaction in organic chemistry, where an electrophile substitutes a hydrogen atom in an aromatic compound .
- The electrophilic aromatic substitution reaction involves the attack of an electrophile at carbon to form a cationic intermediate .
- The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
- This reaction is commonly used in the synthesis of various aromatic compounds, including those containing sulfonyl groups .
-
Chemical Synthesis
- Compounds similar to “1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid” can be used as intermediates in chemical synthesis .
- For example, 1-(4-Bromophenylsulfonyl)piperazine, a related compound, is available for purchase as a chemical reagent .
- Such compounds can be used in the synthesis of a wide range of other chemicals, including pharmaceuticals and materials .
Safety And Hazards
Propriétés
IUPAC Name |
1-(4-bromophenyl)sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4S/c13-10-1-3-11(4-2-10)19(17,18)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVQMTHMVVRANM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353289 | |
| Record name | 1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid | |
CAS RN |
203519-01-1 | |
| Record name | 1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-3-{[(2-nitrophenyl)methylene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1270282.png)

![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)
![2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1270305.png)








![Benzo[b]thiophene-2-carboxaldehyde](/img/structure/B1270333.png)
